molecular formula C18H15FN2O2 B025911 1,3-Dibenzyl-5-fluorouracil CAS No. 75500-02-6

1,3-Dibenzyl-5-fluorouracil

Cat. No. B025911
CAS RN: 75500-02-6
M. Wt: 310.3 g/mol
InChI Key: QVRHSLFHSJNNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-Dibenzyl-5-fluorouracil involves complex chemical processes that aim to introduce benzyl groups to the fluorouracil molecule. While specific synthesis routes for this compound are not detailed in the provided literature, related compounds have been synthesized through methods that might be applicable. For instance, derivatives of 5-fluorouracil have been synthesized by reacting with nitrobenzyl chloroformate in the presence of triethylamine, suggesting a potential pathway for introducing benzyl groups into the fluorouracil structure (Lin et al., 1986).

Molecular Structure Analysis

Molecular structure analysis of this compound would focus on the arrangement of atoms within the molecule and the spatial configuration of its benzyl groups relative to the fluorouracil core. Studies on similar compounds highlight the importance of X-ray crystallography in elucidating the structure of benzylated fluorouracil derivatives and their interactions with other molecules (Özbey et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by the presence of fluorine and benzyl groups. These modifications can affect the molecule's interactions and its potential as a prodrug. Studies have shown that modifications to the fluorouracil molecule can lead to derivatives with different antimicrobial and antitumor activities, highlighting the significance of chemical substitutions in altering biological properties (Fang et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application and formulation. The synthesis and crystal structure elucidation of related compounds provide insights into the factors that influence these properties, including intermolecular hydrogen bonding and molecular packing (Özbey et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards nucleophiles and electrophiles, are determined by its functional groups. Studies on fluorouracil derivatives have explored their potential as antimicrobial agents and antitumor prodrugs, indicating that the benzyl and fluorine substitutions could significantly impact their biological activity and mechanism of action (Fang et al., 2016).

Scientific Research Applications

  • Cancer Treatment : One study highlighted the potential of (o- and p-nitrobenzyloxycarbonyl)-5-fluorouracil derivatives as bioreductive alkylating agents for treating various cancers, with specific compounds showing promising effectiveness (Lin et al., 1986)(Lin et al., 1986). Additionally, benzannelated oxacycles with 5-fluorouracil moiety have shown potent antiproliferative activities against breast cancer cells (Saniger et al., 2003)(Saniger et al., 2003).

  • Antimicrobial Activity : 5-fluorouracil-derived benzimidazoles have demonstrated significant antibacterial and antifungal activities, especially against MRSA and Bacillus proteus (Fang et al., 2016)(Fang et al., 2016).

  • Photoactivated Antitumor Prodrugs : Research has also explored photoactivated antitumor prodrugs with 2-nitrobenzyl chromophores for the targeted release of 5-fluorouracil against tumors (Zhang et al., 2005)(Zhang et al., 2005).

  • Bone Health : Specifically, 1,3-Dibenzyl-5-Fluorouracil was studied for its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation, making it a potential treatment for metabolic bone diseases (Jeon et al., 2022)(Jeon et al., 2022).

  • Drug Resistance and Pharmacology : The mechanism of action and resistance of 5-fluorouracil, a widely used anticancer agent, have been extensively studied. Resistance is often due to aberrations in its metabolism or alterations in thymidylate synthase (Pinedo & Peters, 1988)(Pinedo & Peters, 1988). Additionally, understanding its clinical pharmacology is crucial for optimizing its use in various cancers (Diasio & Harris, 1989)(Diasio & Harris, 1989).

Mechanism of Action

Target of Action

1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .

Mode of Action

OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .

Biochemical Pathways

The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .

Pharmacokinetics

Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .

Result of Action

The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .

Action Environment

The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .

properties

IUPAC Name

1,3-dibenzyl-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHSLFHSJNNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325048
Record name 1,3-DIBENZYL-5-FLUOROURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75500-02-6
Record name NSC408345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-DIBENZYL-5-FLUOROURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 2
Reactant of Route 2
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 3
Reactant of Route 3
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 4
Reactant of Route 4
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 5
Reactant of Route 5
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 6
Reactant of Route 6
1,3-Dibenzyl-5-fluorouracil

Q & A

Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?

A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.

Q2: What evidence suggests that this compound (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?

A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.